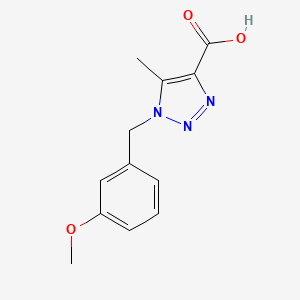

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

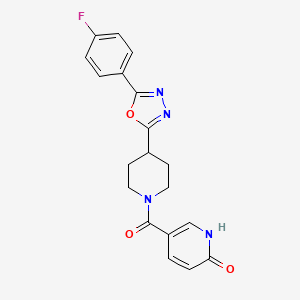

The compound is a derivative of the 1H-1,2,3-triazole class of compounds, which are known for their wide range of biological activities . The presence of a methoxybenzyl group and a carboxylic acid group could potentially influence its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a 1,2,3-triazole ring, substituted at the 1-position with a 3-methoxybenzyl group and at the 4-position with a carboxylic acid group. The 5-position of the triazole ring would carry a methyl group .Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions, often serving as ligands in transition metal catalysis due to the ability of the triazole ring to coordinate to metals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carboxylic acid group could confer acidity, while the methoxybenzyl group could influence its lipophilicity .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Protecting Group for Carboxylic Acids : The use of methoxy-substituted benzyl alcohol derivatives, similar to the structure , as protecting groups for carboxylic acids has been explored. These groups can be selectively removed under oxidative conditions, compatible with various functional groups vulnerable to reduction (Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Multi-Component Synthesis : The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction showcases the versatility of these structures in constructing heterocyclic compounds with potential antibacterial and antifungal activities (Vo, 2020).

Materials Science and Catalysis

Transition-Metal Catalyzed Reactions : The use of rhodium(II) azavinyl carbenes, derived from 1-sulfonyl-1,2,3-triazoles, for 1,3-insertions into N-H and O-H bonds demonstrates the potential of triazole derivatives in synthesizing bisfunctionalized olefins with high regio- and stereoselectivity, useful in organic synthesis and material science (Chuprakov et al., 2014).

Biological Applications

Anticancer Activity : The development of triazole derivatives as anticancer agents has been a significant area of interest. For example, β-carboline derivatives, related to the triazole structure, have shown promise in inhibiting the growth of cancer cells by inducing apoptosis (Chen et al., 2015).

Cholinesterase Inhibitors : S-alkylated triazole thiols derived from 4-methoxybenzoic acid have been evaluated for their cholinesterase inhibitory potential, showing significant activity. This suggests their potential use in treating diseases like Alzheimer's (Arfan et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZNYHBOIHKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)

![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)

![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)